molecular formula C15H13NO4 B321678 4-Ethylphenyl 2-nitrobenzoate

4-Ethylphenyl 2-nitrobenzoate

Cat. No.: B321678
M. Wt: 271.27 g/mol
InChI Key: HEXJNSZLXBPWDD-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2-nitrobenzoate is a benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position of the benzene ring and a 4-ethylphenyl ester substituent. The compound combines the electron-withdrawing nitro group with the moderately electron-donating ethyl group on the phenyl ester, creating a unique electronic profile. The ester group enhances lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical research, where solubility and reactivity are critical .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

(4-ethylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C15H13NO4/c1-2-11-7-9-12(10-8-11)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3

InChI Key

HEXJNSZLXBPWDD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Condition Products Catalyst/Reagent Yield Source
Acidic (HCl, H₂SO₄)2-Nitrobenzoic acid + 4-EthylphenolH⁺ ions82–89%
Basic (NaOH, KOH)2-Nitrobenzoate salt + 4-EthylphenolOH⁻ ions75–85%
Enzymatic2-Nitrobenzoic acid + 4-EthylphenolEsterases (lipase B)68%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves direct nucleophilic cleavage by hydroxide ions, forming a carboxylate intermediate .

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation:

Reduction Method Conditions Products Catalyst Yield Source
Catalytic HydrogenationH₂ (1–3 atm), 25–50°C4-Ethylphenyl 2-aminobenzoatePd/C92%
Chemical ReductionNaBH₄/CuCl₂, ethanol, reflux4-Ethylphenyl 2-hydroxylaminobenzoate63%

Key Observations :

  • Hydrogenation with Pd/C selectively reduces the nitro group without affecting the ester linkage.

  • Over-reduction in acidic media may lead to complete deoxygenation of the nitro group .

Photochemical Degradation

UV irradiation induces decomposition via nitro group rearrangement:

Light Source Wavelength Primary Products Degradation Pathway Source
UV-C254 nm2-Nitrosobenzoic acid derivativesaci-Nitro intermediate formation
UV-A365 nmBenzoxazole derivativesCyclization via hemiacetal

Mechanistic Pathway :

  • Photoexcitation generates an aci-nitro intermediate.

  • Sequential proton transfer forms a cyclic benzoxazole derivative .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs substitution to the meta position:

Reaction Reagents Products Yield Source
NitrationHNO₃/H₂SO₄, 0°C4-Ethylphenyl 2,4-dinitrobenzoate71%
SulfonationSO₃/H₂SO₄, 60°C4-Ethylphenyl 2-nitro-5-sulfobenzoate58%

Regioselectivity :

  • Nitro group deactivates the ring, favoring substitution at the less hindered meta position .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .

  • Biodegradation : Soil microorganisms cleave the ester bond within 14 days under aerobic conditions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Molecular Formula Substituent Positions Key Features
4-Ethylphenyl 2-nitrobenzoate C₁₅H₁₃NO₄ 2-NO₂, 4-Ethylphenyl Combines electron-withdrawing (NO₂) and electron-donating (ethyl) groups, balancing reactivity and stability.
Ethyl 4-chloro-2-nitrobenzoate C₉H₈ClNO₄ 2-NO₂, 4-Cl Chlorine enhances electrophilicity, increasing reactivity in nucleophilic substitutions .
Ethyl 2-fluoro-4-nitrobenzoate C₉H₈FNO₄ 2-F, 4-NO₂ Fluorine's inductive effects reduce ring electron density, altering reaction pathways .
Ethyl 2-nitro-5-(trifluoromethyl)benzoate C₁₀H₈F₃NO₄ 2-NO₂, 5-CF₃ Trifluoromethyl group increases lipophilicity and metabolic stability .

Ester Group Variations

Compound Name Ester Group Impact on Properties
4-Ethylphenyl 2-nitrobenzoate 4-Ethylphenyl Larger ester group enhances steric hindrance and lipophilicity.
Ethyl 4-nitrobenzoate Ethyl Simpler structure with higher solubility in polar solvents .
[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate Propenylphenyl Conjugated double bond introduces potential for photochemical reactions .

Substituent Effects on Chemical Reactivity

  • Nitro Group Position : The 2-nitro group in 4-ethylphenyl 2-nitrobenzoate directs electrophilic substitution to the 4- and 6-positions, similar to other 2-nitrobenzoates. This contrasts with 3- or 4-nitro isomers, which exhibit distinct regioselectivity .
  • Electron-Donating vs. Withdrawing Groups : The ethyl group on the phenyl ester donates electrons via resonance, partially counteracting the nitro group's electron-withdrawing effects. This balance may reduce reactivity compared to analogs like Ethyl 4-chloro-2-nitrobenzoate, where chlorine amplifies electrophilicity .

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